![molecular formula C17H13ClN4O3 B3872137 4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3872137.png)
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
描述
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a pyrazolone ring, a phenyl group, and a nitrophenyl group
准备方法
The synthesis of 4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 2-chloro-4-nitroaniline and 5-methyl-2-phenyl-1H-pyrazol-3-one in the presence of an appropriate catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require the addition of an acid catalyst to facilitate the formation of the Schiff base.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the Schiff base, regenerating the starting materials.
科学研究应用
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities, showing potential as a therapeutic agent.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to inhibit certain enzymes involved in inflammation.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties, contributing to the development of new colorants.
作用机制
The mechanism of action of 4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
DNA Intercalation: It has the ability to intercalate into DNA, disrupting the replication and transcription processes, which is useful in antimicrobial applications.
Metal Chelation: As a ligand, it can chelate metal ions, forming stable complexes that can be used in catalysis and other chemical processes.
相似化合物的比较
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can be compared with other Schiff bases and pyrazolone derivatives:
Schiff Bases: Similar compounds include those formed from different aromatic amines and carbonyl compounds, such as 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol. These compounds share similar synthetic routes and chemical properties but differ in their specific applications and biological activities.
Pyrazolone Derivatives: Compounds like 4-[(2-chloro-4-nitrophenyl)iminomethyl]-3-methyl-1-phenyl-2-pyrazolin-5-one exhibit similar structural features but may have different reactivity and applications due to variations in their substituent groups.
属性
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-14(17(23)21(20-11)12-5-3-2-4-6-12)10-19-16-8-7-13(22(24)25)9-15(16)18/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRXNJTZLZZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3872057.png)
![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)
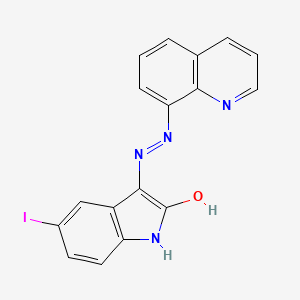
![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)
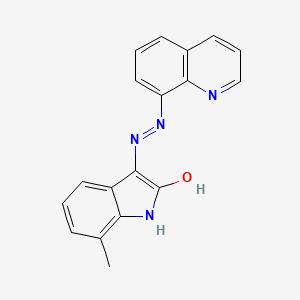
![3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5-nitroindol-2-one](/img/structure/B3872108.png)
![1-(4-bromophenyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3872110.png)
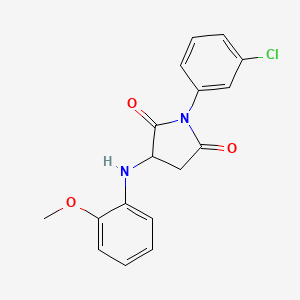
![{[5-(1H-indol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3872127.png)
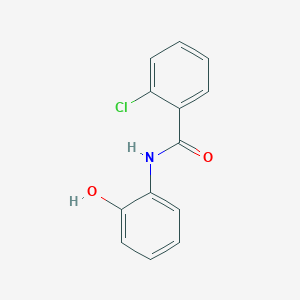
![1-acetyl-3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B3872139.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3872141.png)
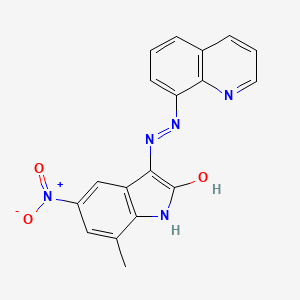
![N-[(Z)-3-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B3872151.png)
